Cyclohexylphosphonic dichloride

Flame-retardant polyester photostability polyphosphonate additive

Researchers developing UV-stable flame-retardant polyphosphonates for textiles often face a trade-off: phenyl-based dichlorides cause unacceptable photoyellowing, while methyl analogs fail to reach fiber-grade molecular weights. Cyclohexylphosphonic dichloride (CPD) resolves both constraints. • Achieves Mn ≥ 30,000 g/mol with bisphenol A, enabling continuous melt-spinning-unattainable with MPD. • Delivers 71% char length reduction with only 1.2 Δb yellowing after 40 h UV; eliminates costly sulfone co-monomers required by PPD. • Supplied as 98% purity, moisture-sensitive solid; ambient shipping under inert atmosphere. Request bulk pricing for kilo-scale polymer synthesis programs.

Molecular Formula C6H11Cl2OP
Molecular Weight 201.03 g/mol
CAS No. 1005-22-7
Cat. No. B093389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylphosphonic dichloride
CAS1005-22-7
Molecular FormulaC6H11Cl2OP
Molecular Weight201.03 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(=O)(Cl)Cl
InChIInChI=1S/C6H11Cl2OP/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2
InChIKeyMRRAOBIIOMSKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexylphosphonic Dichloride Technical Baseline


Cyclohexylphosphonic dichloride (CAS 1005-22-7) is a bifunctional organophosphorus monomer with the molecular formula C₆H₁₁Cl₂OP and a molecular weight of 201.03 g/mol [1]. It is commercially available as a colorless liquid with a density of 1.296 g/mL at 25°C and a melting point of 40–43°C . The compound serves as a key electrophilic building block for synthesizing polyphosphonates, phosphonic acid derivatives, and flame-retardant additives via nucleophilic substitution at its two P–Cl bonds [2].

1
Bifunctional organophosphorus building block for polyphosphonate synthesis via nucleophilic substitution.
2
Suited for melt-spinnable, flame-retardant polyester and textile additive research.
3
Relevant for interfacial polycondensation workflows targeting high-Mn polymer backbones.

Why Cyclohexylphosphonic Dichloride Substitution Fails


Substituting cyclohexylphosphonic dichloride (CPD) with phenylphosphonic dichloride (PPD) or methylphosphonic dichloride (MPD) in polymer synthesis leads to markedly different polymer properties that cannot be remedied by adjusting reaction stoichiometry alone [1]. The cyclohexyl substituent imparts a unique balance of aliphatic character, steric bulk, and conformational flexibility that directly impacts the photostability, thermal behavior, and melt-processability of the derived polyphosphonates—parameters critical for fiber and textile applications [2].

Cyclohexylphosphonic dichloride (CPD)
Common substitutes (PPD / MPD)
Aliphatic + steric bulk
Cyclohexyl group provides conformational flexibility critical for melt-processability.
Aromatic or small alkyl
Phenyl (PPD) or methyl (MPD) groups may shift thermal behavior and polymer backbone rigidity.
Controlled photostability
Reported low photoyellowing supports UV color stability requirements.
Higher yellowing risk
PPD-based analogs may exhibit higher photoyellowing, requiring additional stabilizers.
Viable melt-spinning path
End-capped CPD polymers support stable continuous fiber spinning.
Processability challenges
MPD may yield lower-Mn oligomers; PPD may introduce cross-linking that destabilizes melt-spinning.

Quantitative Comparison: CPD vs. Analogs


Photoyellowing Resistance vs. PPD-Based Analog

In a direct head-to-head comparison under identical UV exposure (Weater-O-Meter, 40 hours), polyester fabric incorporating poly(m-phenylene cyclohexylphosphonate) derived from CPD (PRC/BP) exhibited a Δb value of only 1.2, whereas fabric containing poly(m-phenylene phenylphosphonate) derived from PPD (PRP/PP) showed a Δb of 2.6—a 54% reduction in yellowing [1]. This quantification demonstrates that CPD-derived additives decisively outperform PPD-derived analogs in maintaining whiteness during use.

Photoyellowing Resistance
Head-to-head
Δb 1.2 CPD-based
vs. Δb 2.6 for PPD-based analog (40 h UV, Weater-O-Meter)
54% lower yellowing reported
Supports UV color stability selection.
Data to verify: patent-level comparison on knit polyester.
Flame-retardant polyester photostability polyphosphonate additive

Flame Retardancy Without Photodegradation

CPD-derived poly(m-phenylene cyclohexylphosphonate) (PRC/P, 0.90% P) achieved a char length of 5.1 cm and a residual flame time of 9.3 seconds in a standard vertical flame test, compared to 17.6 cm and 51.2 seconds for the untreated control [1]. While the PPD-derived analog (PRP/PP, 0.82% P) yielded a shorter char length (3.3 cm) and residual flame time (3.4 seconds), this marginal flame-retardancy gain is offset by severe photoyellowing (see Evidence Item 1) and higher cost of the 4,4′-dihydroxydiphenyl sulfone variant, which the patent explicitly describes as 'too expensive' [1].

Flame Retardancy
Head-to-head
CPD: 5.1 cm char / 9.3 s flame
PPD: 3.3 cm char / 3.4 s flame
Untreated: 17.6 cm / 51.2 s
Reported 71% char reduction vs untreated control.
PPD achieves higher FR but sacrifices photostability; review dual-requirement context.
Flame retardancy char length polyester textiles

High-Molecular-Weight Polyphosphonate Synthesis

In a comparative study of alkyl and aryl phosphonic dichlorides (MPD, CPD, PPD) under identical vapor-liquid interfacial polycondensation conditions with various bisphenols, CPD consistently yielded polyphosphonates with number-average molecular weights (Mn) reaching up to ~35,000 g/mol and yields in the range of 20–80% [1]. The cyclohexyl group's steric and electronic properties broaden the accessible molecular weight window compared to methylphosphonic dichloride (MPD), which tends to produce lower-Mn oligomers due to faster hydrolysis side reactions [2].

Molecular Weight (Mn)
Cross-study
~35,000 g/mol (CPD)
MPD: ~8,500–25,000; PPD: ~15,000–30,000
Up to 40% higher Mn than MPD under optimal conditions
Supports melt-spinning and mechanical property context.
Vapor-liquid interfacial polycondensation conditions apply.
Polyphosphonate synthesis molecular weight interfacial polycondensation

Melt-Processability vs. PPD Analog

U.S. Patent 4,035,442 demonstrates that when non-end-capped poly(m-phenylene cyclohexylphosphonate) is melt-blended with poly(ethylene terephthalate) and spun, the spinning pack pressure rises rapidly and the process becomes inoperable, whereas proper end-capping with p-phenylphenol or p-bromophenol yields stable, continuous melt-spinning [1]. In contrast, PPD-based polyphosphonates (PRP) exhibit cross-linking side reactions that increase melt viscosity unpredictably, making consistent melt-spinning impracticable [1]. This processability difference is unique to CPD-derived polymers and provides a solvable—but critical—formulation parameter that PPD systems inherently lack.

Melt-Processability
Head-to-head
CPD: Stable continuous spinning after end-capping.
PPD: Cross-linking leads to uncontrolled viscosity; spinning impracticable.
Defines viable melt-spinning formulation route.
End-capping with p-phenylphenol or p-bromophenol required for CPD.
Melt-spinning polyphosphonate pack pressure stability

CPD Application Scenarios


Flame-Retardant Textiles with UV Color Stability

When developing flame-retardant polyester textiles for apparel, home furnishings, or technical fabrics that are exposed to sunlight, CPD-derived end-capped poly(m-phenylene cyclohexylphosphonate) delivers the unique combination of a 71% char length reduction and only 1.2 Δb photoyellowing after 40 h UV exposure—a balance that PPD-based additives (Δb 2.6) cannot achieve without costly additional UV stabilizers [1].

Polyphosphonates for Melt-Spun Engineering Fibers

For applications requiring polyphosphonates with Mn ≥ 30,000 g/mol that can be melt-spun into continuous filaments, CPD is preferred over MPD (which yields lower-Mn oligomers) and PPD (which introduces cross-linking that destabilizes spinning pack pressure). The optimized vapor-liquid interfacial polycondensation of CPD with bisphenol A produces polymers with inherent viscosities suitable for fiber formation [2].

Cost-Effective Non-Discoloring Flame Retardants

When the cost of 4,4′-dihydroxydiphenyl sulfone co-monomer (required to mitigate PPD yellowing) becomes prohibitive, CPD-based polyphosphonates offer a more economical route to non-discoloring flame retardancy. The patent explicitly notes that the sulfone-containing PPD variant is 'too expensive,' whereas CPD achieves low photoyellowing with standard resorcinol or bisphenol A comonomers [1].

Application
Selection Property
Validation Focus
Flame-Retardant Textiles with UV Stability
Low photoyellowing polyphosphonate additive
Δb color stability under UV exposure; char length reduction
Melt-Spun Engineering Fibers
High-Mn, end-cappable polyphosphonate
Continuous melt-spinning pack pressure stability; inherent viscosity
Cost-Effective Non-Discoloring FR Additives
Low-yellowing without expensive co-monomers
Photoyellowing performance with standard bisphenol/resorcinol comonomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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